N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide
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Overview
Description
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide, often referred to as N’-benzenesulfonyl-N-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazine, is a chemical compound with the following structural formula:
C20H18N2O4S
It contains a sulfonohydrazide functional group and an arylidene moiety. The compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide. One common method involves the condensation reaction between benzenesulfonyl hydrazide and 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound.
Industrial Production: In industrial settings, N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactivity: N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfonyl hydrazones or other derivatives.
Reduction: Reduction of the arylidene group may yield the corresponding hydrazine.
Substitution: The sulfonohydrazide group can participate in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfonyl hydrazones, while reduction could lead to hydrazines.
Scientific Research Applications
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Investigating its potential as an enzyme inhibitor or bioactive compound.
Medicine: Exploring its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Potential use in dye synthesis or other industrial processes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzenesulfonohydrazide stands out due to its unique combination of functional groups. Similar compounds include other sulfonohydrazides or arylidene derivatives, but none precisely match its structure.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-17-7-9-19(10-8-17)16-26-20-13-11-18(12-14-20)15-22-23-27(24,25)21-5-3-2-4-6-21/h2-15,23H,16H2,1H3/b22-15+ |
InChI Key |
XBUKLCDLUDJELK-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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